

2,6-Dimethyl-1H-indole structure and chemical formula.

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Compound of Interest

Compound Name: 2,6-Dimethyl-1H-indole

Cat. No.: B1345666

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An In-depth Technical Guide to 2,6-Dimethyl-1H-indole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of **2,6-Dimethyl-1H-indole**, tailored for researchers, scientists, and professionals in drug development. The indole nucleus is a critical scaffold in medicinal chemistry, and understanding the characteristics of its derivatives is paramount for the design of new therapeutic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Molecular Information

2,6-Dimethyl-1H-indole is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing pyrrole ring, with methyl groups substituting at the 2 and 6 positions.

Chemical Structure:

- IUPAC Name: **2,6-dimethyl-1H-indole**
- Molecular Formula: C₁₀H₁₁N[\[4\]](#)
- CAS Number: 5649-36-5[\[4\]](#)[\[5\]](#)

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **2,6-Dimethyl-1H-indole**.

Identifier	Value
Molecular Weight	145.2 g/mol [4]
Melting Point	82.5°C (estimate)[4]
Boiling Point	273.05°C (estimate)[4]
Density	1.0641 (estimate)[4]

Table 1: Physical Properties

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H)[4][5]
Mass Spectrometry (ESI+)	m/z 146 ([M+H] ⁺)[4][5]

Table 2: Spectroscopic Data

Experimental Protocols

Synthesis of 2,6-Dimethyl-1H-indole

A general procedure for the synthesis of **2,6-dimethyl-1H-indole** involves the reaction of 3-methylaniline with acetone.[4][5]

Materials:

- 3-methylaniline (5.00 g, 0.046 mol)
- Anhydrous copper(II) acetate (18.6 g, 0.093 mol)
- Palladium(II) acetate (0.208 g, 0.930 mmol)

- Acetone (25 mL)
- Dimethyl sulfoxide (DMSO) (25 mL)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel (100-200 mesh)
- Hexane

Procedure:

- In a reaction tube, dissolve 3-methylaniline, anhydrous copper(II) acetate, and palladium(II) acetate in a mixture of acetone and dimethyl sulfoxide.
- Heat the reaction mixture at 90°C for 18 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into cold water and extract with ethyl acetate (2 x 250 mL).
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield the final compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2,6-Dimethyl-1H-indole**.

Synthesis Workflow for 2,6-Dimethyl-1H-indole

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Synthesis Workflow Diagram

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[6] Indole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6] For instance, indole is the core of the essential amino acid tryptophan and neurotransmitters like serotonin.[7] While specific applications of **2,6-dimethyl-1H-indole** are less documented in readily available literature, its structural similarity to other bioactive indoles suggests its potential as a building block in the synthesis of novel therapeutic agents. The strategic placement of methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

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